Perchloric acid,cadmium salt, hydrate (9CI)
Overview
Description
Perchloric acid, cadmium salt, hydrate (9CI), also known as cadmium perchlorate hydrate, is a chemical compound with the molecular formula Cd(ClO₄)₂·6H₂O. It is a crystalline substance that is highly soluble in water and alcohol. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perchloric acid, cadmium salt, hydrate can be synthesized through the reaction of cadmium metal or cadmium oxide with perchloric acid. The reaction typically involves dissolving cadmium in perchloric acid, followed by crystallization to obtain the hydrated form of cadmium perchlorate. The reaction conditions include maintaining a controlled temperature and concentration of reactants to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of cadmium perchlorate hydrate involves similar synthetic routes but on a larger scale. The process includes the careful handling of perchloric acid and cadmium compounds due to their hazardous nature. The industrial production also emphasizes the purification and crystallization steps to achieve high-purity cadmium perchlorate hydrate.
Chemical Reactions Analysis
Types of Reactions
Perchloric acid, cadmium salt, hydrate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions due to the presence of perchlorate ions.
Reduction: The cadmium ion can be reduced under specific conditions.
Substitution: It can undergo substitution reactions where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium iodide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while reduction can produce elemental cadmium.
Scientific Research Applications
Perchloric acid, cadmium salt, hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of various ions.
Biology: Employed in biochemical assays and studies involving cadmium’s biological effects.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Utilized in the manufacturing of catalysts, pigments, and other cadmium-based compounds.
Mechanism of Action
The mechanism by which perchloric acid, cadmium salt, hydrate exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This interaction can disrupt cellular processes and lead to toxic effects, which is why cadmium compounds are handled with caution in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Cadmium chloride (CdCl₂)
- Cadmium sulfate (CdSO₄)
- Cadmium nitrate (Cd(NO₃)₂)
Uniqueness
Perchloric acid, cadmium salt, hydrate is unique due to the presence of perchlorate ions, which impart distinct chemical properties compared to other cadmium salts. Its high solubility and reactivity make it particularly useful in specific analytical and industrial applications.
Properties
IUPAC Name |
cadmium(2+);diperchlorate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAGEPDIZCCCPW-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2H2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703813 | |
Record name | Cadmium perchlorate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79490-00-9 | |
Record name | Cadmium perchlorate--water (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cadmium perchlorate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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